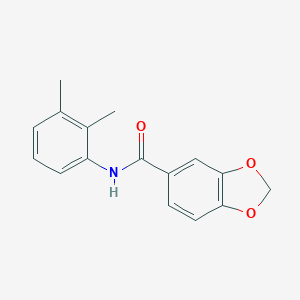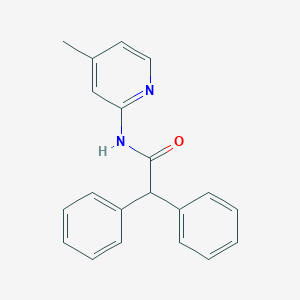
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or Methylenedioxybenzamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzodioxole family and has been synthesized using various methods.
作用机制
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain and inflammation, and the inhibition of tumor growth. This compound may also have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
For research include investigating the optimal dosage and administration route, exploring its potential for combination therapy, and studying its effects on different types of cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide and its potential side effects.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has shown promising results in preclinical studies for its anti-inflammatory, analgesic, and antitumor effects. Further research is needed to fully understand its therapeutic potential, mechanism of action, and potential side effects.
合成方法
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized using different methods, including the reaction of 2,3-dimethylaniline with phthalic anhydride, followed by reduction and amidation. Another method involves the reaction of 2,3-dimethylaniline with 1,2-benzenedicarboxylic acid, followed by cyclization and amidation. These methods have been optimized to increase the yield and purity of this compound.
科学研究应用
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. In animal models, this compound has been shown to reduce pain and inflammation and inhibit tumor growth.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO3/c1-10-4-3-5-13(11(10)2)17-16(18)12-6-7-14-15(8-12)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI 键 |
KKYZAPUMJQYSAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)